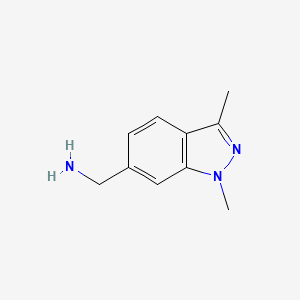
(1,3-Dimethyl-6-indazolyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethyl-6-indazolyl)methanamine typically involves the reaction of 1,3-dimethylindazole with formaldehyde and ammonia under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-Dimethyl-6-indazolyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: (1,3-Dimethyl-6-indazolyl)methanamine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound has shown potential as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in immune response regulation .
Medicine: Research has indicated that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells .
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes .
Mécanisme D'action
The mechanism of action of (1,3-Dimethyl-6-indazolyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. For example, as an IDO1 inhibitor, it suppresses the enzyme’s activity, leading to reduced tryptophan catabolism and modulation of the immune response . This mechanism is crucial in its anticancer and immunomodulatory effects.
Comparaison Avec Des Composés Similaires
- 1-Methyl-1H-indazole-4-acetic acid
- 2-(1-Methyl-1H-indazol-4-yl) propanoic acid
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Comparison: (1,3-Dimethyl-6-indazolyl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other indazole derivatives, it has shown higher potency as an IDO1 inhibitor and greater efficacy in anticancer applications .
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(1,3-dimethylindazol-6-yl)methanamine |
InChI |
InChI=1S/C10H13N3/c1-7-9-4-3-8(6-11)5-10(9)13(2)12-7/h3-5H,6,11H2,1-2H3 |
Clé InChI |
RJONUANAPSUFFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C=CC(=C2)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















